N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-13(11-8-20-9-4-1-2-5-10(9)21-11)16-15-18-17-14(22-15)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEMGBVWBOJPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and dihydrobenzo[b][1,4]dioxine-2-carboxamide groups. Common synthetic routes include:
Condensation Reactions: Thiophene derivatives are often condensed with hydrazine to form hydrazides, which are then cyclized to form oxadiazoles.
Amide Coupling: The carboxamide group is introduced through amide coupling reactions using coupling agents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms and high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation are typical reduction methods.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene and oxadiazole structures have been synthesized and tested for their cytotoxic effects against various cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) cells. These compounds exhibited significant cytotoxicity compared to standard drugs like cisplatin, indicating their potential as novel anticancer agents .
Case Study:
A series of 1,3,4-thiadiazole derivatives were synthesized incorporating thiophene rings. The results showed that these compounds had promising antitumor activities, with molecular docking studies revealing strong interactions with dihydrofolate reductase, a critical enzyme in cancer metabolism .
Neuroprotective Effects
Compounds similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been investigated for neuroprotective properties. These compounds may inhibit neurodegenerative processes by modulating oxidative stress and inflammation pathways.
Research Findings:
Oxadiazole derivatives have shown the ability to protect neuronal cells from apoptosis induced by oxidative stress in vitro. This suggests their potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Electronics
The unique electronic properties of thiophene and oxadiazole derivatives make them suitable candidates for organic electronic applications. The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics:
Studies indicate that incorporating this compound into polymer matrices enhances charge transport properties and overall device performance .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization processes to form the oxadiazole ring followed by functionalization to introduce the benzo[dioxine] moiety.
Synthetic Pathway:
The synthetic route often employs starting materials such as thiophene derivatives and carboxylic acids in the presence of coupling agents. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds .
Data Summary Table
Mechanism of Action
The mechanism by which N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis Efficiency: Compounds with thiophen-2-yl at the oxadiazole 5-position (e.g., 25, 26) exhibit higher yields (60%) compared to dihydrobenzodioxine-substituted analogues (e.g., 18, 22; 35% yield). This suggests steric or electronic challenges in coupling bulkier dihydrobenzodioxine moieties .
In contrast, the 3-trifluoromethyl group in 19 introduces strong electron-withdrawing effects, which could modulate solubility and binding kinetics . The target compound’s dihydrobenzodioxine moiety offers a unique combination of planarity and oxygen-rich electron density, likely enhancing π-π stacking and hydrogen-bonding capabilities compared to monocyclic benzamide derivatives .
Comparison with Heterocyclic Carboxamides Beyond Oxadiazoles
Thiadiazole Carboxamides ()
Compounds like 3a–d and 4a () replace the oxadiazole core with a 1,3,4-thiadiazole ring. Key differences include:
Isoxazole Carboxamides ()
The isoxazole derivative 45p () incorporates a 5-methylthiophene group but lacks the oxadiazole’s rigidity. This structural flexibility may reduce target specificity but improve metabolic stability .
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a benzo[dioxine] scaffold. The synthesis typically involves multi-step organic reactions that incorporate these functional groups, leveraging their electronic properties for potential therapeutic applications.
Biological Activity
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds containing oxadiazole and thiophene moieties. For instance:
- In vitro Studies : Research has shown that derivatives of 1,3,4-oxadiazole exhibit potent cytotoxicity against various cancer cell lines. A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Specific mechanisms include the inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .
Antiviral Activity
Additionally, derivatives such as 5-(thiophen-2-yl)-1,3,4-oxadiazole have been tested for antiviral properties:
- Dengue Virus Inhibition : A series of oxadiazole analogues were evaluated for their ability to inhibit dengue virus polymerase. Some compounds exhibited submicromolar activity against all four dengue virus serotypes in vitro .
Case Studies
- Anticancer Evaluation : A systematic study synthesized several oxadiazole derivatives and tested them against human cancer cell lines. The results indicated that certain compounds had significant growth inhibition rates compared to standard treatments like doxorubicin .
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to various biological targets. For example, the binding energy of certain derivatives was calculated to be around -7.90 kcal/mol when interacting with alkaline phosphatase enzymes .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | Apoptosis Induction |
| Compound B | HCT-116 | 0.80 | DNA Synthesis Inhibition |
| Compound C | ACHN | 0.87 | Signaling Pathway Interference |
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis of heterocyclic compounds like this typically involves multi-step reactions. For analogous oxadiazole-thiophene derivatives, acetonitrile reflux (1–3 minutes) with cyclization agents (e.g., iodine and triethylamine in DMF) is effective for forming the 1,3,4-oxadiazole core . Purification via recrystallization using DMSO/water mixtures (2:1 ratio) ensures high purity (>95%), as demonstrated in similar thiadiazole syntheses . Key steps include:
Q. How can researchers characterize the molecular structure of this compound with confidence?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and crystal packing. For example, XRD analysis of structurally related N-(2,2,2-trichloroethyl)thiadiazole derivatives confirmed planarity of the thiophene-oxadiazole system and hydrogen-bonding interactions influencing crystallinity . Complementary techniques:
Q. What solvent systems are suitable for solubility testing, and how can formulation challenges be addressed?
- Methodological Answer : Preliminary solubility screening in DMSO (≥10 mM) is recommended for biological assays. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. A study on analogous thiadiazole derivatives achieved 80% solubility in PBS (pH 7.4) using 20% β-cyclodextrin .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and activation energies for cyclization steps. For example, ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates and identifying optimal conditions (e.g., solvent polarity, temperature) . Key steps:
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:
- Dose-response normalization : Use IC₅₀ values from ≥3 independent experiments.
- Target engagement assays : SPR or thermal shift assays to confirm binding to purported targets (e.g., kinases, receptors) .
For example, a study on thiadiazole analogs found that cytotoxicity variations (±15%) correlated with mitochondrial membrane potential assays, resolving inconsistencies in apoptosis data .
Q. How can electron distribution in the thiophene-oxadiazole system influence reactivity or bioactivity?
- Methodological Answer : Electrostatic potential maps (derived from DFT) reveal electron-rich regions (e.g., oxadiazole N-atoms) prone to nucleophilic attacks. For instance, in thiophene-oxadiazole hybrids, the sulfur atom’s electron-withdrawing effect increases electrophilicity at C5 of oxadiazole, enhancing interactions with biological nucleophiles (e.g., cysteine residues) . Experimental validation via Hammett plots or kinetic isotope effects can further clarify reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
